

Application Notes and Protocols: Total Synthesis of Rhodomyrtosone B and its Analogues

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Compound of Interest

Compound Name: *Rhodomyrtosone I*

Cat. No.: *B13442181*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Rhodomyrtosone B, a natural product with significant antibiotic properties, and its analogues. The methodologies outlined are based on established synthetic routes from peer-reviewed literature, offering a guide for the chemical synthesis and exploration of this important class of acylphloroglucinols.

Introduction

Rhodomyrtosone B is a natural product isolated from the plant *Rhodomyrtus tomentosa*.^[1] It belongs to the acylphloroglucinol class of compounds and has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2][3]} The unique structural features of Rhodomyrtosone B, characterized by a highly oxygenated β -triketone moiety fused to an acylphloroglucinol core, present an interesting synthetic challenge.^[1] The development of efficient total synthesis methods is crucial for producing sufficient quantities for biological studies and for generating analogues to explore structure-activity relationships (SAR) and develop new therapeutic agents.^{[4][5]}

This document details two primary synthetic strategies for Rhodomyrtosone B: a sequential approach involving a dehydrative cyclization and a more convergent three-component coupling

reaction. Additionally, it provides insights into the synthesis of analogues with modified acyl side chains to enhance antibacterial potency.

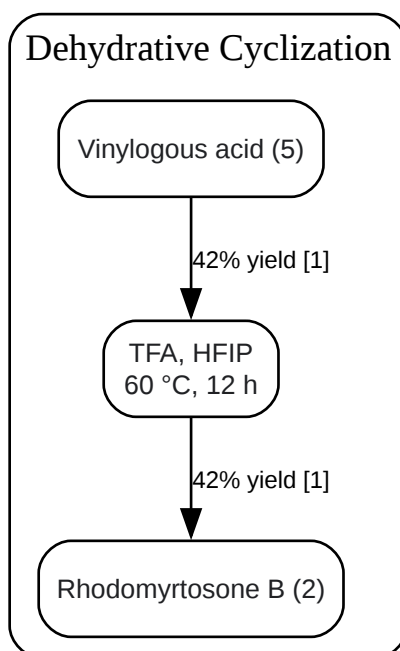
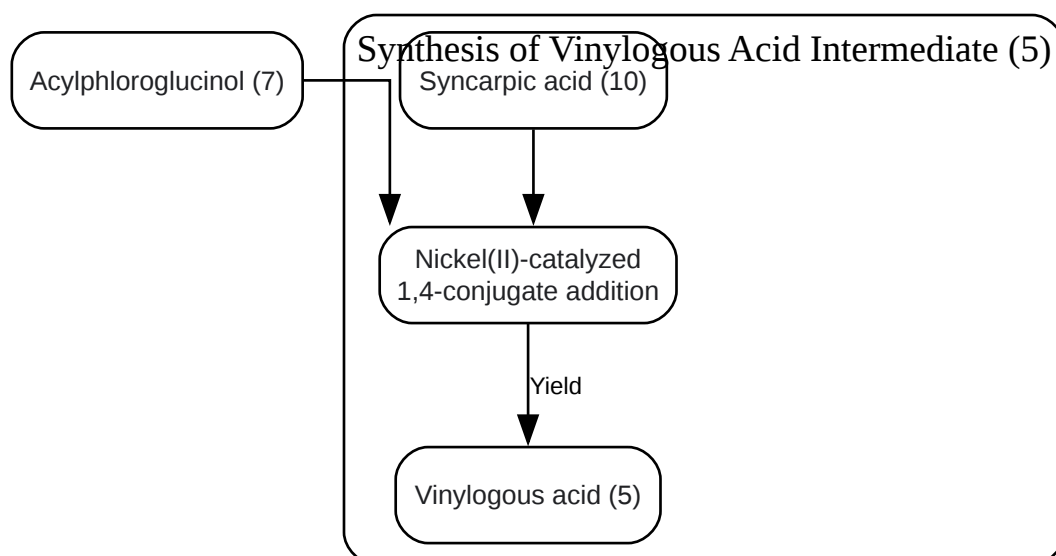
I. Total Synthesis of Rhodomyrtosone B

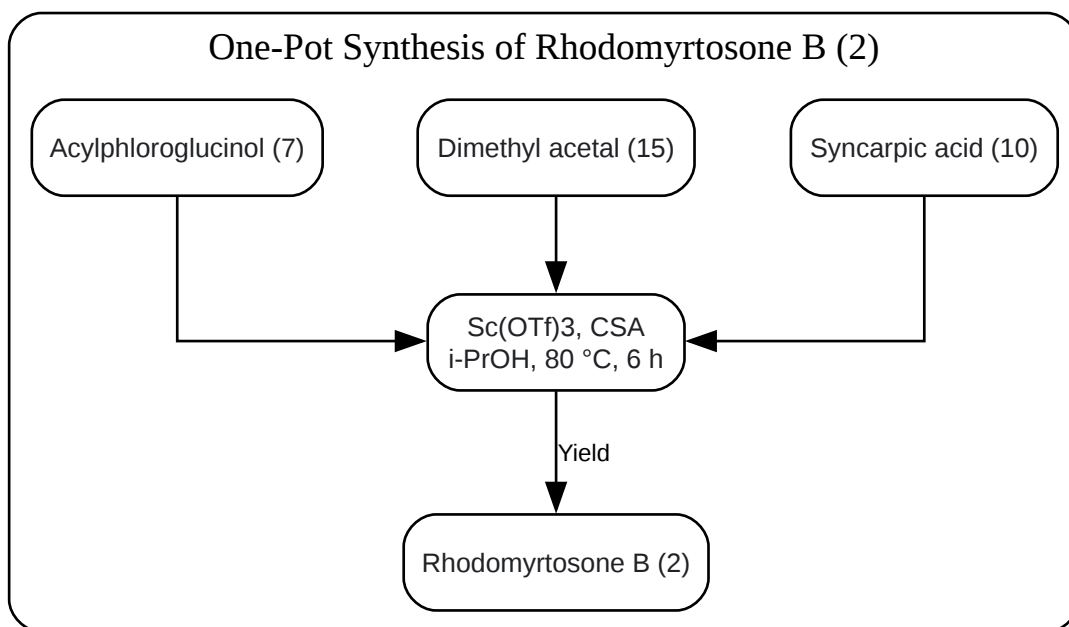
Two effective strategies for the total synthesis of Rhodomyrtosone B have been reported, each with distinct advantages.

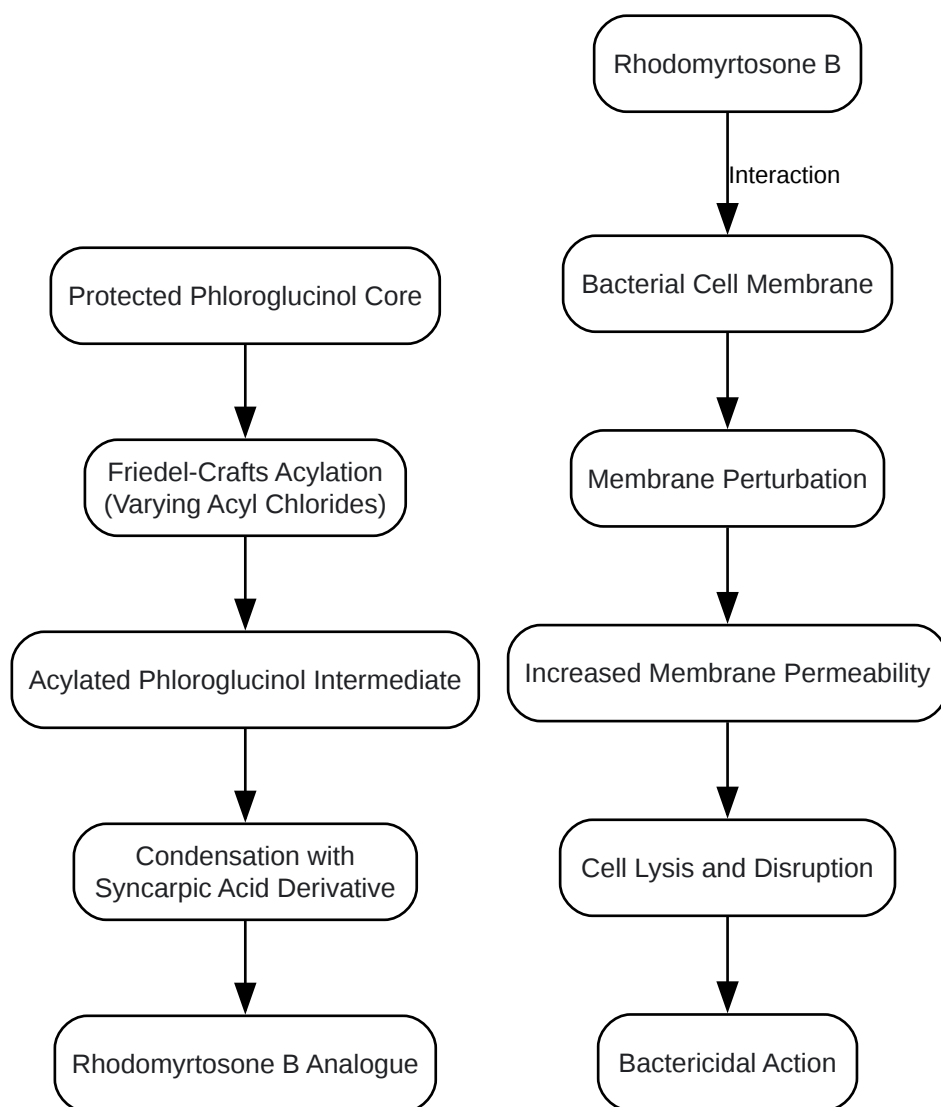
A. Strategy 1: Dehydrative Cyclization Approach

This approach involves the synthesis of a key vinylogous acid intermediate followed by an acid-catalyzed dehydrative cyclization to yield Rhodomyrtosone B.

Experimental Workflow:







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